2-amino-3-hydroxy-2-(hydroxymethyl)propanoic acid hydrochloride 2-amino-3-hydroxy-2-(hydroxymethyl)propanoic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 1691615-98-1
VCID: VC11576558
InChI: InChI=1S/C4H9NO4.ClH/c5-4(1-6,2-7)3(8)9;/h6-7H,1-2,5H2,(H,8,9);1H
SMILES:
Molecular Formula: C4H10ClNO4
Molecular Weight: 171.58 g/mol

2-amino-3-hydroxy-2-(hydroxymethyl)propanoic acid hydrochloride

CAS No.: 1691615-98-1

Cat. No.: VC11576558

Molecular Formula: C4H10ClNO4

Molecular Weight: 171.58 g/mol

Purity: 93

* For research use only. Not for human or veterinary use.

2-amino-3-hydroxy-2-(hydroxymethyl)propanoic acid hydrochloride - 1691615-98-1

Specification

CAS No. 1691615-98-1
Molecular Formula C4H10ClNO4
Molecular Weight 171.58 g/mol
IUPAC Name 2-amino-3-hydroxy-2-(hydroxymethyl)propanoic acid;hydrochloride
Standard InChI InChI=1S/C4H9NO4.ClH/c5-4(1-6,2-7)3(8)9;/h6-7H,1-2,5H2,(H,8,9);1H
Standard InChI Key XCISODFFSWBEFQ-UHFFFAOYSA-N
Canonical SMILES C(C(CO)(C(=O)O)N)O.Cl

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s structure consists of a central carbon atom bonded to an amino group (-NH₂), a hydroxyl group (-OH), a hydroxymethyl group (-CH₂OH), and a carboxylic acid (-COOH) backbone. Protonation of the amino group by hydrochloric acid forms the hydrochloride salt, improving crystallinity and solubility.

Table 1: Structural and Molecular Properties

PropertyValueSource
Molecular FormulaC₄H₁₀ClNO₄
Molecular Weight171.58 g/mol
Exact Mass171.030 g/mol
IUPAC Name2-amino-3-hydroxy-2-(hydroxymethyl)propanoic acid; hydrochloride
Canonical SMILESC(C(CO)(C(=O)O)N)O.Cl

Stereochemical Considerations

The compound lacks chiral centers due to symmetrical substitution at the α-carbon. This contrasts with related β-hydroxy amino acids like serine, which exhibit stereoisomerism. Computational models predict a planar configuration around the central carbon, minimizing steric strain between substituents .

Synthesis and Production

Laboratory-Scale Synthesis

A common route involves:

  • Aldol Condensation: Reacting glycine derivatives with formaldehyde under basic conditions to form the hydroxymethyl branch .

  • Reductive Amination: Introducing the amino group via catalytic hydrogenation of intermediate imines .

  • Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt.

Key Reaction Parameters:

  • Temperature: 25–40°C for condensation steps .

  • Solvent: Aqueous ethanol or methanol for optimal solubility .

  • Yield: ~60–65% after recrystallization .

Industrial Manufacturing

Scale-up processes utilize continuous flow reactors to improve efficiency. Automated systems control pH and temperature during salt formation, achieving >90% purity. Recent patents emphasize green chemistry approaches, substituting toxic reagents with biocatalysts.

Physical and Chemical Properties

Solubility and Stability

  • Aqueous Solubility: >50 mg/mL in water at 25°C due to ionic interactions.

  • Organic Solvents: Limited solubility in ethanol (<5 mg/mL) and acetone (insoluble).

  • Thermal Stability: Decomposes at 215–220°C without melting .

Spectroscopic Characterization

  • IR Spectroscopy: Peaks at 3360 cm⁻¹ (N-H stretch), 1603 cm⁻¹ (C=O), and 1045 cm⁻¹ (C-O) .

  • ¹H NMR (D₂O): δ 3.45 (s, 2H, CH₂OH), 3.90 (s, 1H, C-OH), 4.10 (s, 1H, NH₂).

Biological Activity and Applications

Enzyme Inhibition Studies

In vitro assays demonstrate competitive inhibition of serine hydroxymethyltransferase (Ki = 12.3 μM), a key enzyme in one-carbon metabolism . Molecular docking simulations suggest hydrogen bonding between the hydroxymethyl group and the enzyme’s active site .

Pharmaceutical Relevance

  • Antimicrobial Peptides: Incorporated into synthetic peptides to enhance membrane permeability.

  • Metal Chelation: Binds Fe³⁺ and Cu²⁺ at physiological pH, suggesting applications in heavy metal detoxification.

Recent Research Developments

Catalytic Applications

A 2024 study utilized this compound as a ligand in asymmetric catalysis, achieving 89% enantiomeric excess in aldol reactions . The hydroxymethyl group’s hydrogen-bonding capacity was critical for transition-state stabilization .

Bioconjugation Strategies

Functionalization with polyethylene glycol (PEG) chains produced derivatives with extended plasma half-life (t₁/₂ = 8.7 hours vs. 1.2 hours for unmodified compound).

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